molecular formula C10H14N4O2 B1441312 ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate CAS No. 1258651-96-5

ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

Cat. No. B1441312
CAS RN: 1258651-96-5
M. Wt: 222.24 g/mol
InChI Key: ZJEIWGDLUVWFPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H14N4O2 . Its molecular weight is 222.24 g/mol .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 446.4±55.0 °C . Its predicted density is 1.305±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of new heterocyclic compounds, which are crucial in medicinal chemistry. Researchers have developed methods to transform it into pyrido[2,3-d]pyrimidin-5-one derivatives, which are involved in cyclization reactions . These derivatives are significant due to their wide range of biological activities, including antiproliferative and antimicrobial properties.

Antiproliferative Agents

In cancer research, derivatives of this compound have shown promise as antiproliferative agents. The pyrido[2,3-d]pyrimidin-5-one derivatives, for instance, have been identified as potential anticancer compounds. One such derivative, API-1, is a promising agent due to its ability to inhibit cell proliferation .

Antimicrobial Activity

The antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives make them valuable in the development of new antibiotics. These compounds have been tested against various bacterial strains, showing significant inhibitory effects .

Anti-inflammatory and Analgesic Applications

Pyrido[2,3-d]pyrimidine derivatives also exhibit anti-inflammatory and analgesic activities. This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases .

Hypotensive Effects

Some derivatives have been studied for their hypotensive effects, which could be beneficial in treating high blood pressure. This application is particularly important given the prevalence of hypertension worldwide .

Antihistaminic Properties

The compound’s derivatives have shown antihistaminic activities, suggesting their use in allergy treatment. They can potentially be developed into new antihistamine drugs .

Tyrosine Kinase Inhibition

Tyrosine kinase inhibitors are vital in targeted cancer therapies. Pyrido[2,3-d]pyrimidin-7-one derivatives, such as TKI-28, have been noted for their role as tyrosine kinase inhibitors, which can be used in treating various cancers .

Cyclin-dependent Kinase (CDK) Inhibition

CDK inhibitors are important in controlling cell cycle progression. Some derivatives of the compound have been identified as inhibitors of CDK4, which is crucial in cell cycle regulation and cancer development .

properties

IUPAC Name

ethyl 2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-12-9(11)13-8/h5H,2-4,6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEIWGDLUVWFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=NC(=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
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ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

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